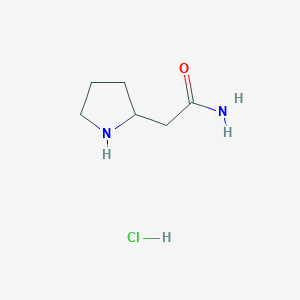

2-(Pyrrolidin-2-yl)acetamide hydrochloride

Description

Contextual Significance of Pyrrolidine (B122466) and Acetamide (B32628) Scaffolds in Chemical Biology

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds with diverse biological activities. nih.govfrontiersin.orgnih.gov Its prevalence is so significant that it is considered one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional architecture that can effectively explore the binding pockets of biological macromolecules like proteins and enzymes. nih.gov

Stereochemistry: The presence of stereocenters in many pyrrolidine derivatives allows for precise spatial orientation of substituents, which is crucial for selective interactions with chiral biological targets. researchgate.net

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or donor, contributing to the molecule's solubility and binding affinity. nih.gov

Similarly, the acetamide functional group is a ubiquitous feature in a multitude of biologically active molecules. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties. The amide bond is a key structural element in peptides and proteins, and the acetamide moiety can mimic this natural linkage, facilitating interactions with biological systems. Acetamide-containing compounds have demonstrated a wide range of therapeutic applications. rsc.org

The combination of the pyrrolidine ring and the acetamide group in a single molecule, as seen in 2-(Pyrrolidin-2-yl)acetamide (B3332991), creates a unique chemical entity with the potential for novel biological activities, leveraging the advantageous properties of both scaffolds.

Historical and Current Research Landscape of Relevant Chemical Classes

The historical trajectory of research into pyrrolidine-containing compounds is rich and extensive, dating back to the isolation and study of naturally occurring alkaloids. In modern medicinal chemistry, the pyrrolidine scaffold is a key component in a wide array of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.orgnih.gov The development of pyrrolidine-based drugs has been a continuous area of focus, with new derivatives regularly entering clinical trials. acs.org

The research landscape for acetamide derivatives is equally broad. Many FDA-approved drugs feature an acetamide moiety, highlighting its importance in drug design. rsc.org Research into acetamide derivatives spans various therapeutic areas, with ongoing efforts to synthesize and evaluate new compounds with improved efficacy and safety profiles.

The intersection of these two areas, in the form of pyrrolidine acetamide derivatives, has yielded compounds with significant biological activities. For instance, certain pyrrolidin-2-one and pyrrolidine-2,5-dione acetamides have been investigated for their anticonvulsant properties. nih.gov

While extensive research exists for the broader classes of pyrrolidine and acetamide derivatives, dedicated academic studies focusing specifically on 2-(Pyrrolidin-2-yl)acetamide hydrochloride are limited in the public domain. Its existence is noted in chemical supplier databases and it is mentioned in patents related to pyrimidine (B1678525) compounds for therapeutic use, suggesting its role as a potential intermediate or a member of a compound library for screening.

Rationale for Advanced Investigation into this compound

The rationale for a more profound investigation into this compound is multifaceted and compelling, stemming from the inherent properties of its constituent scaffolds and the potential for synergistic effects.

Table 1: Physicochemical Properties of Core Scaffolds

| Scaffold | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

|---|---|---|---|

| Pyrrolidine | C4H9N | 71.12 | Saturated heterocycle, hydrogen bond donor/acceptor, chiral potential |

The combination of a pyrrolidine ring and an acetamide side chain in this compound presents a molecule with a unique three-dimensional shape and a specific distribution of hydrogen bonding capabilities. This structural arrangement makes it an attractive candidate for screening against a variety of biological targets.

Table 2: Examples of Bioactivities Associated with Pyrrolidine and Acetamide Scaffolds

| Scaffold | Associated Biological Activities |

|---|---|

| Pyrrolidine | Antiviral, Antibacterial, Anticancer, Anti-inflammatory, Anticonvulsant, Enzyme inhibition frontiersin.orgnih.gov |

Given the wide range of biological activities associated with both pyrrolidine and acetamide derivatives, this compound warrants investigation for a multitude of potential therapeutic applications. The specific stereochemistry of the pyrrolidine ring (if chiral) could play a crucial role in determining its biological activity and selectivity.

Furthermore, the hydrochloride salt form of the compound suggests improved aqueous solubility and stability, which are desirable properties for compounds intended for biological testing and potential pharmaceutical development. The lack of extensive published research on this specific molecule represents a significant knowledge gap and a clear opportunity for novel discoveries. Advanced investigation into its synthesis, characterization, and biological activity could unveil new therapeutic leads or valuable research tools for chemical biology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUUCQYNRTNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 2 Yl Acetamide Hydrochloride and Analogues

Strategies for the Preparation of 2-(Pyrrolidin-2-yl)acetamide (B3332991) Hydrochloride

The synthesis of 2-(Pyrrolidin-2-yl)acetamide hydrochloride typically commences from the readily available chiral building block, L-proline. The synthetic strategy involves protection of the secondary amine, activation of the carboxylic acid, amidation, and subsequent deprotection to yield the target compound as its hydrochloride salt.

Detailed Reaction Pathways and Conditions

A common and effective pathway for the synthesis of this compound is a multi-step process beginning with N-protection of L-proline. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. researchgate.netnih.gov

The synthesis can be outlined as follows:

N-Protection of L-proline: L-proline is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent like a mixture of water and dioxane or tetrahydrofuran (B95107) (THF). This reaction affords N-Boc-L-proline in high yield.

Amidation of N-Boc-L-proline: The carboxylic acid of N-Boc-L-proline is then converted to a primary amide. This can be achieved through several methods. A common approach involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with ammonia (B1221849) or an ammonia source like ammonium (B1175870) bicarbonate. beilstein-journals.org Alternatively, the carboxylic acid can be converted to an activated ester, which is then reacted with ammonia.

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is typically accomplished by treating the N-Boc-2-(pyrrolidin-2-yl)acetamide with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate. nih.govnih.gov This one-pot deprotection and salt formation step yields the desired this compound.

Step 1: L-proline + (Boc)₂O → N-Boc-L-proline

Step 2: N-Boc-L-proline + NH₃ (or equivalent) → N-Boc-2-(pyrrolidin-2-yl)acetamide

Step 3: N-Boc-2-(pyrrolidin-2-yl)acetamide + HCl → this compound

| Step | Reagents and Conditions | Typical Yield (%) |

| 1. N-Protection | (Boc)₂O, NaOH, Dioxane/H₂O, Room Temperature | 90-95 |

| 2. Amidation | EDC, HOBt, NH₄Cl, Et₃N, DMF, 0°C to Room Temperature | 70-85 |

| 3. Deprotection | 4M HCl in Dioxane, Room Temperature | 95-99 |

Considerations for Yield and Purity Optimization

During the N-protection step, controlling the stoichiometry of (Boc)₂O and the base is crucial to prevent side reactions. The reaction is generally robust and proceeds with high conversion.

The amidation step is often the most critical for optimizing yield. The choice of coupling agent and reaction conditions can significantly impact the outcome. The use of activating agents like HOBt or HATU can suppress side reactions and improve the efficiency of the amide bond formation. Temperature control is also important to minimize racemization, especially if the chiral integrity of the C2 position is critical. Purification at this stage, for instance by column chromatography, can be employed to remove any unreacted starting material and coupling agent byproducts.

For the deprotection step, the choice of solvent and the concentration of HCl can influence the rate of reaction and the physical properties of the final salt. Anhydrous conditions are often preferred to prevent hydrolysis of the amide. The product typically precipitates from the reaction mixture as a crystalline solid, which can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any residual impurities. nih.gov The purity of the final hydrochloride salt can be assessed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Synthetic Routes to Structurally Related Pyrrolidine-Acetamide Derivatives

The versatility of the pyrrolidine (B122466) scaffold allows for the synthesis of a wide array of structurally related derivatives through functionalization of the pyrrolidine core, modification of the acetamide (B32628) side chain, or the development of hybrid scaffolds.

Functionalization of the Pyrrolidine Core

The pyrrolidine ring can be functionalized at various positions to introduce chemical diversity. acs.orgresearchgate.net

Substitution at C3, C4, and C5: Starting from substituted prolines, such as 4-hydroxyproline (B1632879), allows for the introduction of functional groups at the C4 position. mdpi.com The hydroxyl group can be further modified through oxidation, reduction, or substitution reactions to generate a range of derivatives. nih.gov Stereoselective methods for the synthesis of 2,5-disubstituted pyrrolidines have also been developed, often employing chiral auxiliaries or asymmetric catalysis. acs.org

N-Substitution: The secondary amine of the pyrrolidine ring can be alkylated or acylated to introduce various substituents. Reductive amination of the deprotected 2-(pyrrolidin-2-yl)acetamide with aldehydes or ketones is a common method for N-alkylation. nih.gov

| Functionalization Strategy | Example Reaction |

| C4-Substitution | Oxidation of 4-hydroxyproline to 4-oxoproline |

| N-Alkylation | Reductive amination with an aldehyde and NaBH(OAc)₃ |

| N-Acylation | Reaction with an acid chloride or anhydride |

Modifications of the Acetamide Side Chain

The acetamide side chain offers another point for modification.

N-Substitution of the Amide: The primary amide can be alkylated or acylated to form secondary or tertiary amides. This can be achieved by reacting the N-Boc protected intermediate with an appropriate alkyl halide or acylating agent before the deprotection step.

Modification of the Acetyl Group: The methylene (B1212753) bridge of the acetamide can be functionalized. For instance, α-halogenation followed by nucleophilic substitution can introduce a variety of substituents at this position.

Development of Hybrid Scaffold Analogues

Hybrid molecules incorporating the pyrrolidine-acetamide scaffold with other pharmacophoric groups can lead to compounds with novel properties. This can be achieved by linking other heterocyclic rings or functional groups to either the pyrrolidine core or the acetamide side chain. For example, the nitrogen of the pyrrolidine ring can be used as a nucleophile to react with electrophilic scaffolds, or the amide nitrogen can be incorporated into a larger heterocyclic system. unibo.it The synthesis of such hybrid molecules often involves multi-step sequences and the use of orthogonal protecting group strategies to selectively unmask reactive sites for further functionalization.

Analytical Techniques for Compound Characterization

The definitive identification and characterization of this compound and its analogues rely on a combination of modern analytical techniques. These methods provide crucial information regarding the compound's structure, purity, and stereochemistry. The primary techniques employed include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, mass spectrometry (MS), and crystallographic methods like X-ray crystallography.

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. For derivatives of pyrrolidine and acetamide, NMR, IR, and mass spectrometry are routinely used. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a typical 2-substituted pyrrolidine derivative, the protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region. The chemical shifts and coupling patterns of these protons are influenced by their stereochemical relationship and the nature of the substituent at the C2 position. The protons of the acetamide group's methylene (-CH₂-) and amide (-NH₂) functions would also give rise to characteristic signals. For instance, in 2-phenyl-N-(pyrazin-2-yl)acetamide, the methylene protons appear as a singlet at δ 3.77 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a compound like 2-(pyrrolidin-2-yl)acetamide, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the methylene carbon of the acetamide moiety. In various acetamide derivatives, the chemical shifts of these carbons are well-documented and serve as a reliable diagnostic tool. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine hydrochloride and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). For comparison, the IR spectrum of acetamide shows characteristic bands for these functional groups. nist.gov Similarly, studies on other acetamide derivatives confirm the presence of these key vibrational frequencies. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, 2-(pyrrolidin-2-yl)acetamide. The fragmentation pattern would likely involve cleavage of the side chain from the pyrrolidine ring.

| Technique | Functional Group | Expected Chemical Shift/Wavenumber | Reference Compound |

| ¹H NMR | -CH₂- (acetamide) | ~ δ 3.7 ppm | 2-phenyl-N-(pyrazin-2-yl)acetamide researchgate.net |

| ¹³C NMR | C=O (amide) | ~ 170-180 ppm | Acetamide chemicalbook.com |

| IR | C=O stretch (amide) | ~ 1660 cm⁻¹ | 2-phenyl-N-(pyrazin-2-yl)acetamide researchgate.net |

| IR | N-H stretch (amide) | ~ 3200-3400 cm⁻¹ | Acetamide nist.gov |

In the crystal structure of pyrrolidinium (B1226570) chloride, the five-membered ring adopts an envelope conformation. nih.govresearchgate.net The cations and anions are connected by N⁺—H⋯Cl⁻ hydrogen bonds, forming chain-like structures. nih.govresearchgate.net A similar hydrogen bonding network would be expected in the crystal lattice of this compound, involving the pyrrolidinium nitrogen, the amide group, and the chloride anion. The study of [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride also reveals extensive N—H⋯Cl and O—H⋯Cl hydrogen bonding, which dictates the supramolecular assembly in the solid state. researchgate.netdoaj.org

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Interactions |

| Pyrrolidinium chloride nih.govresearchgate.net | Orthorhombic | Pnma | a = 7.4429 Å, b = 9.4104 Å, c = 8.9021 Å | N⁺—H⋯Cl⁻ hydrogen bonds |

| [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride researchgate.netdoaj.org | Orthorhombic | P2₁2₁2₁ | a = 7.3912 Å, b = 9.7002 Å, c = 19.727 Å | N—H⋯Cl and O—H⋯Cl hydrogen bonds, C—H⋯π interactions |

This comprehensive suite of analytical techniques is essential for the unambiguous characterization of this compound and its analogues, ensuring the structural integrity and purity of these compounds for further research and development.

Structure Activity Relationship Sar and Structural Biology of 2 Pyrrolidin 2 Yl Acetamide Hydrochloride Derivatives

Elucidation of Key Pharmacophoric Features within the Pyrrolidine (B122466) and Acetamide (B32628) Moieties

The pharmacophoric features of 2-(Pyrrolidin-2-yl)acetamide (B3332991) hydrochloride derivatives are largely dictated by the inherent properties of the pyrrolidine and acetamide components.

Pyrrolidine Moiety:

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug design. researchgate.netnih.gov Its key features include:

Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring give it a non-planar structure, which is advantageous for exploring three-dimensional pharmacophore space. researchgate.netnih.gov

Stereochemistry: The presence of chiral centers in the pyrrolidine ring allows for stereochemical diversity, which can significantly influence biological activity due to differential binding to enantioselective proteins. researchgate.netnih.gov

Basicity and Nucleophilicity: The nitrogen atom imparts basicity and nucleophilicity to the ring. nih.gov This allows for the formation of hydrogen bonds and provides a site for substitution, with a majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Polarity: The nitrogen atom also contributes to the molecule's polarity, affecting properties like solubility and the ability to form hydrogen bonds. researchgate.netnih.gov

Acetamide Moiety:

The acetamide group (CH₃CONH₂) also plays a crucial role in the pharmacological profile of these derivatives. ontosight.ainih.gov Its key contributions include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. ontosight.aipatsnap.com

Modulation of Physicochemical Properties: The acetamide moiety can influence the lipophilicity and solubility of the compound, which are critical for its pharmacokinetic profile. nih.gov

The combination of the pyrrolidine ring and the acetamide moiety creates a scaffold with multiple points for interaction with biological targets, making it a promising framework for the development of new therapeutic agents. nbinno.comuh.edu

Stereochemical Influences on Biological Activity and Receptor Interactions

Stereochemistry is a critical determinant of the biological activity of chiral molecules like 2-(Pyrrolidin-2-yl)acetamide hydrochloride and its derivatives. The spatial arrangement of atoms can lead to significant differences in how enantiomers and diastereomers interact with chiral biological macromolecules such as enzymes and receptors. researchgate.netnih.gov

The pyrrolidine ring can exist in different stereoisomeric forms, and the orientation of substituents can result in varied biological profiles due to different binding modes with enantioselective proteins. researchgate.netnih.gov For instance, in the context of pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS), the chirality of the pyrrolidine moiety dictates a specific "flipped" binding mode within the active site. nih.gov

The synthesis of enantiomerically pure 2-substituted pyrrolidines is an active area of research, with biocatalytic methods using transaminases showing promise in providing access to both (R) and (S)-enantiomers with high enantiomeric excess. nih.govacs.org This is crucial for structure-activity relationship (SAR) studies, as it allows for the evaluation of individual stereoisomers to determine which configuration possesses the desired biological activity.

Table 1: Examples of Stereoselective Synthesis of 2-Substituted Pyrrolidines

| Starting Material | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ω-chloroketones | Transaminase-triggered cyclization | (R)- and (S)-2-substituted pyrrolidines | >95% | nih.govacs.org |

| N-substituted 4,4-diethoxybutan-1-amines | L-proline/Brønsted acid/base promoted reaction | 2-(2-acylmethylene)pyrrolidine derivatives | Not specified | researchgate.net |

The ability to synthesize and test stereochemically pure compounds is fundamental to understanding how the three-dimensional structure of this compound derivatives influences their interactions with biological targets and, consequently, their therapeutic effects.

Positional and Electronic Effects of Substituents on Activity Profiles

The biological activity of this compound derivatives can be finely tuned by altering the position and electronic nature of substituents on both the pyrrolidine ring and the acetamide moiety.

Substituents on the Pyrrolidine Ring:

Position 2: Substituents at the C-2 position of the pyrrolidine ring can influence the basicity of the nitrogen atom. nih.gov The nature of the substituent (electron-donating or electron-withdrawing) can modulate the pKa of the secondary amine, which can be critical for receptor binding and pharmacokinetic properties.

Position 3: In studies of pyrrolidine-2,5-dione derivatives, substituents at the C-3 position have been shown to significantly affect anticonvulsant activity. nih.gov For example, non-aromatic substituents like sec-butyl were found to positively influence activity. nih.gov

Position 4: Substituents at the C-4 position can control the puckering of the pyrrolidine ring. nih.govnih.govacs.orgacs.org Electronegative substituents can have a pronounced effect; for instance, a trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov This conformational control can impact how the molecule fits into a binding site.

Substituents on the Acetamide Moiety:

The acetamide portion of the molecule also offers opportunities for modification to alter the activity profile.

N-Substitution: The nitrogen of the acetamide can be substituted with various groups to explore different chemical spaces and interactions. SAR studies on related compounds have shown that N-aryl substitutions can lead to potent biological activity. nih.gov

Aromatic Substituents: In a series of pyrrolidine-2,5-dione-acetamides, the type of phenylpiperazine attached to the acetamide fragment influenced anticonvulsant activity, with a 3-trifluoromethylphenylpiperazine fragment showing positive effects. nih.gov

The electronic effects of substituents are also crucial. Electron-donating groups can increase the electron density of the ring system, potentially affecting its interaction with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can decrease electron density, which may be favorable for interactions with electron-rich sites. rsc.org Computational studies on the reaction of substituted thiophenes with pyrrolidine have demonstrated that the electrophilicity of the thiophene (B33073) ring, influenced by its substituents, correlates with the reaction's energy barrier. nih.gov

Table 2: Influence of Substituents on the Activity of Pyrrolidine Derivatives

| Compound Class | Position of Substitution | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-diones | 3 | sec-butyl | Increased anticonvulsant activity | nih.gov |

| Pyrrolidine-2,5-diones | Acetamide fragment | 3-trifluoromethylphenylpiperazine | Increased anticonvulsant activity | nih.gov |

| Proline derivatives | 4 | Fluoro (trans) | Favors exo pucker | nih.gov |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. researchgate.netnih.gov This flexibility is described by the concept of pseudorotation, which involves out-of-plane motions of the carbon atoms, leading to interconversions between various envelope and twist conformations. rsc.orgwikipedia.org

The two predominant conformations, or "pucker modes," of the pyrrolidine ring are the Cγ-exo (or "up") and Cγ-endo (or "down") envelope conformers. nih.govacs.orgacs.orgfrontiersin.org In these conformations, the Cγ (C4) atom is out of the plane formed by the other four ring atoms. The ratio of these conformers can be controlled by the strategic placement of substituents on the ring. nih.govacs.orgacs.org

For example, in proline, the parent amino acid of 2-substituted pyrrolidines, the endo puckering mode is generally favored. acs.org However, substituents can shift this equilibrium. Electronegative substituents at the C-4 position have a significant influence: a trans-substituent tends to favor the exo pucker, while a cis-substituent increases the preference for the endo pucker. nih.govacs.org Sterically demanding groups, such as a tert-butyl group, also exert a strong conformational locking effect by favoring a pseudoequatorial orientation. nih.govacs.org

Quantum mechanical calculations have shown that for some β-proline derivatives, the Cγ-endo pucker is more stable than the Cγ-exo state. frontiersin.org The energy difference between these conformers can be on the order of a few kcal/mol, indicating that both conformations may be accessible under physiological conditions. frontiersin.org

The specific conformation adopted by the pyrrolidine ring in a derivative of this compound can have a profound impact on its biological activity. The spatial orientation of the substituents, which is dictated by the ring pucker, determines how the molecule presents its pharmacophoric features to a biological target. Therefore, understanding and controlling the conformational preferences of the pyrrolidine ring is a key aspect of designing effective drugs based on this scaffold.

Table 3: Factors Influencing Pyrrolidine Ring Conformation

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Unsubstituted Proline | Favors endo pucker | - | acs.org |

| trans-4-electronegative substituent | Favors exo pucker | trans-4-fluoroproline | nih.gov |

| cis-4-electronegative substituent | Favors endo pucker | cis-4-fluoroproline | nih.gov |

| trans-4-tert-butyl group | Induces endo pucker (in L-proline) | trans-4-tert-butylproline | nih.govacs.org |

Preclinical Biological Activities and Mechanistic Studies

Investigation of Anticonvulsant and Antinociceptive Activities

Derivatives of the pyrrolidine (B122466) ring are recognized for their significant potential in the central nervous system, particularly as anticonvulsant and antinociceptive agents. Research into various substituted pyrrolidine-2,5-diones and acetamides has revealed promising activity in a range of preclinical models.

While direct studies on 2-(Pyrrolidin-2-yl)acetamide (B3332991) hydrochloride are not extensively available, research on structurally related compounds, particularly pyrrolidine-2,5-dione derivatives, provides insight into the potential anticonvulsant profile of this chemical family. These derivatives have demonstrated broad-spectrum anticonvulsant properties in various animal seizure models.

One notable study on a series of water-soluble analogues of previously described anticonvulsants showed significant efficacy in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the psychomotor 6 Hz seizure model in mice. For instance, a specific 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, compound 14 , exhibited robust anticonvulsant activity with an ED50 of 49.6 mg/kg in the MES test, 67.4 mg/kg in the scPTZ test, and 31.3 mg/kg in the 6 Hz (32 mA) model. This compound also showed efficacy in a model of drug-resistant epilepsy.

In the domain of antinociceptive activity, these related compounds have also shown considerable effects. The aforementioned compound 14 demonstrated high efficacy against pain responses in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and in oxaliplatin-induced neuropathic pain in mice. Similarly, other acetamide (B32628) derivatives have been shown to cause a significant decrease in acetic acid-induced writhing responses and an increase in hot-plate and tail-clip latencies, which are indicative of analgesic properties.

Table 1: Anticonvulsant Activity of a Related Pyrrolidine-2,5-dione Derivative (Compound 14)

| Preclinical Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |

| 6 Hz (44 mA) - Drug-Resistant Model | 63.2 |

Data sourced from a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides.

The mechanism of action for the anticonvulsant and antinociceptive effects of these pyrrolidine derivatives is likely multifaceted. Studies on active compounds suggest that their effects may stem from the inhibition of peripheral and central sodium and calcium currents. Specifically, interaction with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system is a known mechanism for many anticonvulsant drugs.

For example, the antinociceptive and anticonvulsant actions of one potent compound were attributed to the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. The pyrrolidine-2,5-dione ring is considered a key pharmacophore for many compounds active in the central nervous system, with its anticonvulsant activity being the most explored. Furthermore, some derivatives are thought to interact with the GABAergic system. N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have shown a high affinity for the GABAA receptor binding site in silico.

Exploration of Antimicrobial and Antiviral Properties

The investigation into the antimicrobial and antiviral potential of pyrrolidine-containing compounds has revealed a broad spectrum of activity, although specific data for 2-(Pyrrolidin-2-yl)acetamide hydrochloride is limited.

Research on various pyrrolidine derivatives has indicated activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel tryptamines bearing a pyrrolidin-2-one moiety showed better results against Gram-positive bacteria compared to Gram-negative bacteria. In another study, newly synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine (B6355638) or pyrrolidine ring exhibited strong antimicrobial activity against all tested bacterial strains, indicating a broad spectrum of action.

Assessment of Antioxidant Potential

The antioxidant capacity of pyrrolidine derivatives has been another area of scientific inquiry. Compounds containing a γ-lactam moiety, such as pyrrolidin-2-one, have been noted for their diverse pharmacological activities, including antioxidant effects.

The free radical scavenging ability of these compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In a study of various pyrrolidin-2-one derivatives, many of the synthesized compounds were found to be potent or moderate antioxidants when compared to the standard, gallic acid. The antioxidant activity, expressed as IC50 values, for a series of flavonoid acetamide derivatives was found to be in the range of 31.52–198.41 µM. This suggests that the acetamide moiety, in conjunction with other structural features, can contribute to the antioxidant potential of a molecule.

Studies on Anticancer and Antiproliferative Efficacy

The pyrrolidine and acetamide moieties are integral components of numerous compounds that have demonstrated significant potential in preclinical cancer research.

Derivatives of pyrrolidine have shown inhibitory effects against a variety of cancer cell lines. For instance, certain pyrrolidine-containing compounds have been evaluated for their antiproliferative effects against colon cancer cell lines such as DLD-1. researchgate.net Similarly, various acetamide derivatives have been synthesized and tested for their potency against different cancer cell lines, including those of the breast, liver, lung, and colon. researchgate.net

One study on pyrrolidinedione–thiazolidinone hybrids reported cytotoxicity against human breast carcinoma cells. researchgate.net Another investigation into diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified compounds with selective activity against prostate and melanoma cancer cell lines, with EC50 values in the micromolar range. nih.gov Furthermore, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have demonstrated antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers. ijcce.ac.ir

Table 1: Examples of Growth Inhibition by Pyrrolidine and Acetamide Derivatives in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity |

|---|---|---|

| Pyrrolidine Derivatives | Colon Cancer (DLD-1) | Antiproliferative effects observed. researchgate.net |

| Pyrrolidinedione–Thiazolidinone Hybrids | Human Breast Carcinoma | Cytotoxic activity reported. researchgate.net |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | Prostate and Melanoma | EC50 values in the micromolar range. nih.gov |

| N-(naphthalen-2-yl)acetamide Derivatives | Nasopharyngeal, Lung, Liver, Renal, Gastric | Antiproliferative activities demonstrated. ijcce.ac.ir |

The mechanisms through which pyrrolidine and acetamide derivatives exert their antiproliferative effects are diverse and depend on the specific chemical structure. For some acetamide derivatives, the induction of apoptosis is a key mechanism. This has been observed through the activation of caspase-3 and the generation of reactive oxygen species (ROS). ijcce.ac.ir Research on certain N-(substituted phenyl)acetamide derivatives has indicated that they can inhibit cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. ijcce.ac.ir

In the case of some pyrrolidine derivatives, the anticancer activity has been linked to the induction of apoptosis through intracellular ROS-mediated caspase-3 activation. nih.gov The structural characteristics of the pyrrolidine ring, such as its ability to adopt different conformations, play a crucial role in its interaction with biological targets and, consequently, its pharmacological efficacy. nih.gov

Enzyme and Receptor Target Identification and Modulation

The pyrrolidine and acetamide scaffolds have been utilized in the design of inhibitors for various enzymes implicated in disease, including those relevant to cancer and neurological disorders.

Pyrrolidine derivatives have been investigated as potential inhibitors of cholinesterases, enzymes that are critical in the regulation of cholinergic neurotransmission. nih.gov The development of novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. researchgate.netmdpi.com While direct studies on this compound are absent, the broader class of pyrrolidine-containing compounds has been a source of molecules with cholinesterase inhibitory activity. nih.gov For example, a series of benzothiazole-propanamide linker pyrrolidine derivatives showed good inhibitory potency against BuChE. researchgate.net

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. mdpi.commdpi.com A novel series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are pyrrole (B145914) analogues of known MAO inhibitors, demonstrated highly potent and selective inhibitory effects against the MAO-A isoform. nih.gov Additionally, certain benzothiazole-propanamide derivatives containing a pyrrolidine moiety have exhibited selective MAO-B inhibitory effects. researchgate.net

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. researchgate.netmdpi.com PARP inhibitors have emerged as a significant class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govencyclopedia.pub A notable example of a potent PARP inhibitor is 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888, veliparib). researchgate.net This compound, which shares the 2-substituted pyrrolidine core with 2-(Pyrrolidin-2-yl)acetamide, displays excellent potency against both PARP-1 and PARP-2 enzymes. researchgate.net This highlights the potential of the pyrrolidine scaffold in the design of effective PARP inhibitors.

Table 2: Enzyme Inhibition Profiles of Structurally Related Pyrrolidine and Acetamide Derivatives

| Enzyme Target | Compound Class | Observed Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | Benzothiazole-Propanamide Pyrrolidine Derivatives | Poor activity. researchgate.net |

| Butyrylcholinesterase (BuChE) | Benzothiazole-Propanamide Pyrrolidine Derivatives | Good inhibitory potency. researchgate.net |

| Monoamine Oxidase A (MAO-A) | 3-(1H-pyrrol-2-yl)-2-oxazolidinones | Potent and selective inhibition. nih.gov |

| Monoamine Oxidase B (MAO-B) | Benzothiazole-Propanamide Pyrrolidine Derivatives | Selective inhibitory effects. researchgate.net |

| Poly(ADP-ribose) Polymerase (PARP) | 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | Excellent potency against PARP-1 and PARP-2. researchgate.net |

Information regarding the preclinical biological activities of this compound is not available in the public domain.

Extensive searches of scientific literature and publicly accessible databases did not yield any specific preclinical data for the compound "this compound" corresponding to the requested sections on its modulation of ion channels, interaction with purinergic receptors, effects on other enzyme systems, neuroprotective effects, or its evaluation as a selective androgen receptor modulator.

The user's strict instructions to focus solely on "this compound" and to exclude information from specified websites prevent the inclusion of data on structurally related but distinct compounds. Therefore, it is not possible to provide a detailed article with the requested preclinical findings and data tables for this specific chemical entity.

Computational and Cheminformatics Approaches

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrrolidine (B122466) derivatives, this method elucidates the specific binding modes and intermolecular interactions that govern their biological activity.

Detailed research findings from docking studies on analogs of 2-(Pyrrolidin-2-yl)acetamide (B3332991) have identified key interactions with various protein targets. For instance, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors revealed significant binding affinities, with some compounds showing higher docking scores than the reference drug, donepezil. researchgate.net These studies suggest that the compounds form stable complexes within the AChE active site. researchgate.net Similarly, docking simulations of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide against the GABA-A and AMPA receptors have been used to predict their potential nootropic activity. edgccjournal.orgsemanticscholar.org The results indicated a high affinity for the binding sites of these receptors, forming stable complexes with key amino acid residues. edgccjournal.orgsemanticscholar.org In the context of cancer research, pyrrolidine derivatives have been docked into the binding site of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, to identify novel inhibitors. nih.govtandfonline.com These in silico analyses are crucial for understanding the structural basis of ligand recognition and for the rational design of more potent and selective molecules. nih.gov

| Target Protein | Ligand Class | Key Findings | Docking Score Example |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivatives | Good binding affinity, potentially forming stable complexes. researchgate.net | -18.59 (Compound 14a) vs. -17.257 (Donepezil) researchgate.net |

| GABA-A Receptor | N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide | High affinity for the binding site, forming stable complexes with residues like Arg207, Phe200, and Tyr205. edgccjournal.org | Superior to GABA and piracetam (B1677957) in terms of minimum interaction energy. edgccjournal.org |

| AMPA Receptor | N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide | High affinity for the binding site, suggesting potential glutamatergic activity. edgccjournal.org | N-butanoyl-2-(2-oxycyclopentyl)-acetamide identified as a leader compound. edgccjournal.org |

| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives | Uncovered the mode of interaction between ligands and key residues of the protein binding site. tandfonline.com | Not specified |

| MDM2-p53 | Spiro[pyrrolidin-3,2-oxindoles] | Newly designed compounds showed high affinity. scispace.com | -9.4 kcal/mol (Pred 01) vs. -8.2 kcal/mol (Nutlin-3) scispace.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the predicted ligand-protein complexes over time. These simulations provide a more realistic representation of the physiological environment, allowing for the assessment of conformational changes and the persistence of key interactions.

For pyrrolidine derivatives, MD simulations have been conducted for durations of up to 100 nanoseconds to validate docking results. researchgate.nettandfonline.com These studies confirm the stability of the compounds within the active sites of their respective targets, such as AChE and Mcl-1. researchgate.nettandfonline.com The analysis of the MD trajectory, often coupled with Molecular Mechanics Poisson-Boltzmann Surface Analysis (MM-PBSA), allows for the calculation of binding free energies, which offers a more accurate estimation of binding affinity than docking scores alone. tandfonline.com For example, the binding free energy for a newly designed pyrrolidine-based Mcl-1 inhibitor was calculated to be -154.855 ± 29.253 kJ/mol, indicating a highly favorable interaction. tandfonline.com Such analyses are critical for confirming that the interactions predicted by docking are maintained in a dynamic system, thereby increasing confidence in the proposed binding mode. researchgate.netscispace.com

| System | Simulation Time | Method | Calculated Binding Free Energy (kJ/mol) |

| Pyrrolidine derivative (Pred01) - Mcl-1 Complex | 100 ns | MM-PBSA | -154.855 ± 29.253 tandfonline.com |

| Pyrrolidine derivative (Compound 21) - Mcl-1 Complex | 100 ns | MM-PBSA | -113.336 ± 26.803 tandfonline.com |

| Pyrrolidine derivative (Compound 22) - Mcl-1 Complex | 100 ns | MM-PBSA | -114.811 ± 13.445 tandfonline.com |

| Gossypol - Mcl-1 Complex | 100 ns | MM-PBSA | -283.316 ± 14.113 tandfonline.com |

| Spiro[pyrrolidin-3,2-oxindole] (Pred01) - MDM2 Complex | 100 ns | MM-GBSA | Lowest free energy among tested compounds scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidine-based compounds, both 2D and 3D-QSAR models have been developed to guide the design of new analogs with enhanced potency.

Several studies have successfully generated robust QSAR models for pyrrolidine derivatives. nih.govresearchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) are commonly used. nih.govtandfonline.com These models yield statistical parameters that indicate their stability and predictive power. For instance, a CoMFA model for Mcl-1 inhibitors showed a cross-validated Q² of 0.689 and a predictive R²pred of 0.986, signifying a highly predictive model. nih.govtandfonline.com Similarly, a CoMSIA model for the same target yielded a Q² of 0.614 and an R²pred of 0.815. nih.govtandfonline.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties should be modified to improve activity, providing a clear roadmap for chemical synthesis. researchgate.net

| Model Type | Target | Q² (Cross-validated) | R² (Non-cross-validated) | R²pred (External Prediction) |

| CoMFA | Mcl-1 Inhibitors | 0.689 nih.govtandfonline.com | 0.999 nih.gov | 0.986 nih.govtandfonline.com |

| CoMSIA | Mcl-1 Inhibitors | 0.614 nih.govtandfonline.com | 0.923 nih.gov | 0.815 nih.govtandfonline.com |

| HQSAR | Mcl-1 Inhibitors | 0.603 nih.gov | 0.662 nih.gov | 0.743 nih.gov |

| 3D-QSAR | AChE Inhibitors | 0.8779 researchgate.net | 0.9639 researchgate.net | Not specified |

| 2D-QSAR | DPP-IV Inhibitors | 0.669 researchgate.net | 0.867 researchgate.net | 0.666 researchgate.net |

| HQSAR | PPARδ Ligands | 0.791 researchgate.net | 0.947 researchgate.net | Good agreement with experimental results researchgate.net |

Prediction of Absorption, Distribution, Metabolism (ADM) Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. researchgate.netaudreyli.com Various computational models and software are used to estimate these parameters for novel compounds like 2-(Pyrrolidin-2-yl)acetamide hydrochloride and its analogs, helping to prioritize candidates for synthesis and further testing.

Studies on pyrrolidine derivatives frequently include ADME/Tox predictions. nih.gov For example, computational analyses of pyrrolidin-2-one derivatives predicted them to be CNS active with good to excellent oral absorption and no hERG blockade, which are desirable drug-like properties. researchgate.net Similarly, newly designed Mcl-1 inhibitors were predicted to have no AMES toxicity or skin sensitization. nih.gov These predictions are based on calculated molecular properties such as lipophilicity (logP), polar surface area (PSA), and adherence to empirical rules like Lipinski's Rule of Five. mdpi.comresearchgate.net Early assessment of ADME properties helps to reduce attrition rates in later stages of drug development by identifying potential liabilities before significant resources are invested. researchgate.net

| Compound Class | Predicted Property | Finding |

| Pyrrolidin-2-one derivatives | CNS Activity | Predicted to be CNS active. researchgate.net |

| Pyrrolidin-2-one derivatives | Oral Absorption | Predicted to have good to excellent oral absorption. researchgate.net |

| Pyrrolidin-2-one derivatives | hERG Blockade | Predicted to have no hERG blockade. researchgate.net |

| Designed Mcl-1 Inhibitors | AMES Toxicity | Predicted to have no AMES toxicity. nih.gov |

| Designed Mcl-1 Inhibitors | hERG Inhibition | Predicted to have no hERG inhibition. nih.gov |

| Designed Mcl-1 Inhibitors | Skin Sensitization | Predicted to have no skin sensitization. nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | Oral Bioavailability | Predicted to have good oral bioavailability. scispace.com |

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and steric properties of molecules at the atomic level. arabjchem.org These methods provide detailed information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments, which are fundamental to understanding a molecule's reactivity and its ability to participate in intermolecular interactions.

For pyrrolidine derivatives, quantum chemical calculations have been used to obtain the most stable 3D structures and to derive descriptors for QSAR models. arabjchem.orgnih.gov Calculations using methods like B3LYP with a 6-31G* basis set can determine the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). arabjchem.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. These calculations help rationalize the interaction mechanisms between the ligand and its protein target, complementing the findings from molecular docking and dynamics simulations. acs.org

| Compound/Method | Calculated Property | Value (a.u.) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | E(HOMO) | -0.231 |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | E(LUMO) | -0.007 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | E(HOMO) | -0.252 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | E(LUMO) | 0.003 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | E(HOMO) | -0.233 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | E(LUMO) | -0.012 |

Note: Data derived from a study on substituted pyrrolidinones using DFT with B3LYP/6-31G basis set. arabjchem.org "a.u." stands for atomic units.*

Virtual Screening and Lead Optimization Methodologies

Virtual screening (VS) and lead optimization are sequential processes in computational drug design aimed at identifying and refining novel bioactive compounds. patsnap.comnih.gov VS involves the high-throughput computational screening of large chemical libraries against a biological target to identify a smaller subset of promising "hits." nih.gov These hits then serve as starting points for lead optimization, an iterative process of designing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties. researchgate.netijddd.comnih.gov

For scaffolds related to 2-(Pyrrolidin-2-yl)acetamide, VS can be performed using either ligand-based or structure-based approaches. nih.govnih.gov Structure-based virtual screening would involve docking thousands of compounds from databases like ZINC into a target protein's active site. nih.gov The top-scoring compounds are then selected for further investigation. mdpi.com Lead optimization follows, where the identified hits are systematically modified. patsnap.com This process is guided by the computational models previously described, including QSAR, molecular docking, and MD simulations, to rationally design modifications that enhance the desired properties. patsnap.com This "closed-loop" cycle of design, synthesis, and testing accelerates the journey from a preliminary hit to a viable clinical candidate. researchgate.net

Future Directions in Research and Potential Applications

Design and Synthesis of Advanced Pyrrolidine-Acetamide Analogues with Tuned Biological Profiles

The future of pyrrolidine-acetamide research is heavily reliant on the rational design and efficient synthesis of next-generation analogues. The goal is to modulate the compound's physicochemical properties and three-dimensional shape to achieve enhanced potency, selectivity, and specific biological profiles. nih.gov

Key strategies in this area include:

Stereoselective Synthesis: The pyrrolidine (B122466) ring contains chiral centers, meaning the spatial orientation of its substituents can significantly impact biological activity. nih.gov Future synthetic efforts will focus on stereoselective methods to produce optically pure enantiomers, allowing for a precise evaluation of how different stereoisomers interact with biological targets. mdpi.com The use of proline and its derivatives as starting materials is a common strategy to introduce a pre-formed chiral center, ensuring the production of optically pure compounds. mdpi.com

Exploration of 3D Chemical Space: The non-planar nature of the saturated pyrrolidine scaffold allows it to explore three-dimensional space more effectively than flat, aromatic structures. nih.govnih.gov Researchers are designing and synthesizing novel pyrrolidine-based fragments that systematically vary in shape and saturation, creating libraries of compounds with diverse 3D characteristics to screen against various biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the core structure is crucial. This involves creating a series of related compounds with specific, incremental changes. For instance, N-acyl substitution of the acetamide (B32628) group, as seen in derivatives of the related compound piracetam (B1677957), can be used to fine-tune interactions with specific receptors. edgccjournal.orgsemanticscholar.org The synthesis of novel acetamide derivatives and their subsequent biological evaluation allows for the development of clear SARs, guiding the design of more potent molecules. nih.govnih.gov

The table below outlines potential classes of advanced analogues and the synthetic strategies employed.

| Analogue Class | Design Strategy | Synthetic Approach | Desired Biological Profile |

| Stereoisomerically Pure Analogues | Isolate specific enantiomers to determine their differential biological activity. | Asymmetric synthesis, chiral chromatography, use of chiral precursors like proline. mdpi.com | Increased target selectivity and potency. |

| Conformationally Locked Analogues | Introduce substituents that restrict the puckering of the pyrrolidine ring. nih.gov | Cycloaddition reactions, functionalization of the pyrrolidine ring. nih.gov | Enhanced binding affinity by pre-organizing the molecule into its bioactive conformation. |

| N-Acyl Derivatives | Modify the acetamide nitrogen with different acyl groups (e.g., propionyl, butyryl). edgccjournal.org | Acylation of the parent acetamide with corresponding anhydrides under acid catalysis. edgccjournal.org | Tuned affinity for specific neurotransmitter receptors like GABA-A and AMPA. semanticscholar.org |

| Bioisosteric Replacements | Replace parts of the molecule with other functional groups that have similar physical or chemical properties. | Multi-step organic synthesis to incorporate different heterocyclic or functional groups. | Improved pharmacokinetic properties or novel biological activities. |

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A critical future direction is to move beyond identifying if a compound is active to understanding how and why it works at the most fundamental levels. This involves pinpointing molecular targets and elucidating the downstream cellular pathways that are modulated.

Key research focuses include:

Target Identification and Validation: While some pyrrolidine-acetamide analogues are known to interact with neurotransmitter systems, the precise binding sites and the full spectrum of targets remain an area for intense investigation. edgccjournal.org Techniques like chemical proteomics and radioligand binding assays are essential for identifying direct protein interactions.

Molecular Docking and Simulation: Computational methods are invaluable for predicting and analyzing how these compounds interact with their biological targets. semanticscholar.org Molecular docking studies can model the binding of different analogues to the active sites of receptors, such as the GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.org These simulations can predict binding energies and identify key amino acid residues involved in the interaction, guiding the design of new analogues with improved affinity. semanticscholar.org

Cellular and Electrophysiological Assays: In vitro methods using cell cultures and brain slices are crucial for understanding the functional consequences of target engagement. slideshare.net Researchers can measure changes in neurotransmitter release, receptor activation, and long-term potentiation—a cellular basis for learning and memory—to build a comprehensive picture of a compound's neuropharmacological profile. slideshare.netpharmascholars.com

The following table summarizes key molecular targets and the methodologies used to investigate them.

| Molecular Target | Investigative Method | Information Gained |

| GABA-A Receptors | Molecular Docking, Radioligand Binding Assays | Elucidation of binding affinity, identification of specific binding pockets, and understanding of allosteric modulation. edgccjournal.orgsemanticscholar.org |

| AMPA Receptors | Molecular Docking, Electrophysiology (on brain slices) | Assessment of positive allosteric modulation, impact on synaptic plasticity and excitatory signaling. edgccjournal.orgsemanticscholar.org |

| Acetylcholinesterase | In-vitro enzyme inhibition assays | Measurement of a compound's ability to inhibit the breakdown of acetylcholine, a key neurotransmitter in cognition. pharmascholars.com |

| Ion Channels | Patch-clamp electrophysiology | Direct measurement of the effect of compounds on the flow of ions across neuronal membranes. |

Development of Advanced Preclinical Models for Efficacy Assessment

To accurately predict the therapeutic potential of novel pyrrolidine-acetamide analogues, it is essential to develop and utilize sophisticated preclinical models that better replicate human diseases. The complexity of conditions affecting the central nervous system requires a multi-faceted approach to efficacy testing. nih.govresearchgate.net

Future advancements in this area will likely involve:

Disease-Specific Animal Models: Moving beyond simple behavioral tests to using animal models that mimic the underlying pathology of specific neurological and psychiatric disorders. For cognitive enhancement, this includes models of Alzheimer's disease, vascular dementia, and stroke. nih.govresearchgate.net

Integrated Assessment Techniques: The most effective approach combines behavioral testing with biochemical and histological analysis. nih.govresearchgate.net For example, a study might assess memory improvement in an animal model of Alzheimer's disease using a water maze test, followed by analysis of brain tissue to measure changes in amyloid-beta plaques or neurotransmitter levels. nih.gov

In-Vitro and Ex-Vivo Systems: The use of brain slice preparations for electrophysiological studies allows for the examination of drug effects on synaptic transmission and plasticity in a controlled environment. slideshare.netslideshare.net These methods can provide crucial data on a compound's mechanism of action before moving into more complex in-vivo experiments.

The table below details various preclinical models and their specific applications in assessing the efficacy of nootropic compounds.

| Model Type | Specific Example | Application in Efficacy Assessment |

| In-Vivo (Animal Models) | Scopolamine-induced amnesia model | To assess a compound's ability to reverse chemically induced learning and memory deficits. pharmascholars.com |

| Animal models of Alzheimer's Disease | To evaluate effects on cognitive deficits associated with neurodegeneration. nih.govresearchgate.net | |

| Passive avoidance tests | To measure a compound's impact on long-term memory formation. pharmascholars.com | |

| Ex-Vivo | Hippocampal brain slice studies | To measure long-term potentiation (LTP) as a cellular correlate of learning and memory. slideshare.net |

| Brain slice neurotransmitter release assays | To quantify the effect of a compound on the release of key neurotransmitters like acetylcholine. pharmascholars.com | |

| In-Vitro | Receptor binding assays | To determine the binding affinity and selectivity of a compound for specific molecular targets. slideshare.net |

| Enzyme inhibition assays (e.g., AChE) | To screen for inhibitory activity against enzymes involved in neurotransmission. slideshare.netpharmascholars.com |

Strategic Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrrolidine-acetamide analogues. mdpi.com These computational tools can analyze vast and complex datasets to accelerate multiple stages of the drug discovery pipeline, from initial design to preclinical analysis. mdpi.comnih.gov

Key applications of AI/ML in this field include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build models that predict the properties of new, untested compounds. nih.gov This includes predicting target engagement, binding affinity, and potential toxicity in silico, allowing researchers to prioritize which molecules to synthesize and test. mdpi.comcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target or desired property profile. mdpi.com These models can explore a vast chemical space to propose novel pyrrolidine-acetamide scaffolds that may not be conceived through traditional medicinal chemistry approaches. crimsonpublishers.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific protein target. nih.gov This dramatically accelerates the initial stages of hit identification compared to traditional high-throughput screening.

Data Analysis: ML can identify complex patterns in large biological datasets, such as genomic and proteomic data, to help identify and validate novel drug targets for this class of compounds. mdpi.com

The following table highlights specific applications of AI and ML in the discovery pipeline for pyrrolidine-acetamide analogues.

| Application | AI/ML Technique | Objective |

| Hit Identification | Virtual Screening using Deep Learning Models | To rapidly screen millions of virtual compounds to find potential binders for a target of interest. nih.gov |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Modeling | To predict how changes in molecular structure will affect biological activity and other properties like solubility and toxicity. mdpi.com |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Reinforcement Learning | To design novel molecules with optimized properties for a specific target profile. mdpi.comcrimsonpublishers.com |

| Target Identification | Analysis of genomic and proteomic "big data" | To identify and validate novel biological targets associated with specific diseases. mdpi.com |

| Toxicity Prediction | Deep Learning Models (e.g., DeepTox) | To predict the potential toxicity of novel compounds early in the discovery process, reducing late-stage failures. crimsonpublishers.com |

Q & A

Q. What are the recommended safety protocols for handling 2-(Pyrrolidin-2-yl)acetamide hydrochloride in laboratory settings?

Methodological Answer:

- Glove Selection and Usage : Use nitrile or neoprene gloves inspected for integrity before use. Follow proper glove removal techniques to avoid skin contact .

- Protective Clothing : Wear a full-body chemical-resistant suit, especially when handling concentrated solutions (>1 M) or large quantities. Ensure compatibility with hydrochloride salts to avoid material degradation .

- Post-Exposure Measures : In case of accidental contact, wash affected areas with copious water for 15 minutes and consult a physician. Maintain a log of incident reports for institutional safety audits .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

- Reaction Strategy : React pyrrolidine with chloroacetamide in a 1:1.2 molar ratio under nitrogen atmosphere to minimize oxidation. Use anhydrous ethanol as a solvent at 60°C for 6 hours .

- Purification : Recrystallize the crude product from a 70:30 ethanol-water mixture. Monitor pH (target 5–6) during hydrochloride salt formation to avoid over-acidification.

- Yield Optimization : Achieve yields >85% by maintaining stoichiometric excess of pyrrolidine and controlling reaction temperature (±2°C) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR (DO, 400 MHz) to confirm pyrrolidine ring protons (δ 1.6–2.1 ppm) and acetamide NH (δ 6.8 ppm). Compare with reference spectra from structurally analogous compounds (e.g., lidocaine derivatives) .

- HPLC-PDA : Employ a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (95:5) mobile phase. Retention time: ~8.2 minutes at 220 nm .

- Elemental Analysis : Verify chloride content (theoretical: ~15.2%) via argentometric titration .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) and 0.1% diethylamine. Monitor enantiomeric excess (ee) >98% via UV detection at 254 nm .

- Enzymatic Resolution : Catalyze kinetic resolution using lipase B (e.g., CAL-B) in tert-butyl methyl ether. Optimize reaction time (24–48 hours) to isolate (R)-enantiomer with 90% ee .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with (S)-mandelic acid in ethanol to separate diastereomeric salts. Confirm configuration via X-ray diffraction .

Q. How should researchers design accelerated stability studies to assess the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Stress Testing : Expose the compound to buffers at pH 1 (HCl), 7 (phosphate), and 13 (NaOH) at 40°C for 30 days. Sample aliquots weekly for HPLC analysis .

- Degradation Products : Identify hydrolysis products (e.g., pyrrolidine and acetic acid derivatives) via LC-MS/MS. Use high-resolution mass spectrometry (HRMS) to confirm fragment ions (e.g., m/z 114.1 for pyrrolidine) .

- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics. Plot Arrhenius curves to predict shelf-life under standard storage conditions (25°C) .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches using HPLC-MS?

Methodological Answer:

- Column Selection : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 100 × 2.1 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 15 minutes) .

- MS Parameters : Operate in positive ion mode (ESI+), capillary voltage 3.5 kV, source temperature 150°C. Monitor impurities at m/z 127.1 (pyrrolidine) and m/z 185.2 (unreacted chloroacetamide) .

- Validation : Establish linearity (R >0.999) for impurities in 0.1–10 µg/mL range. Perform spike-recovery tests (95–105%) to validate accuracy .

Q. How can researchers validate the hygroscopicity of this compound for long-term storage?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Expose samples to 0–90% relative humidity (RH) at 25°C. Measure mass changes (±0.1 µg) to determine critical RH thresholds (e.g., deliquescence at >75% RH) .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) after storage in desiccators with silica gel. Compare with accelerated stability data .

- Packaging Recommendations : Use amber glass vials with PTFE-lined caps. Include oxygen scavengers for bulk storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.